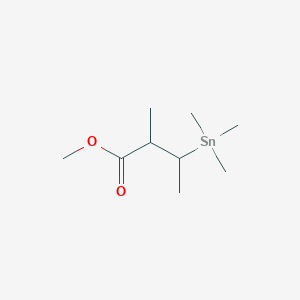
Methyl 2-methyl-3-(trimethylstannyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-(trimethylstannyl)butanoate is an organotin compound that features a trimethylstannyl group attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(trimethylstannyl)butanoate typically involves the reaction of 2-methyl-3-bromobutanoate with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
2-methyl-3-bromobutanoate+trimethyltin chloride→Methyl 2-methyl-3-(trimethylstannyl)butanoate+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Techniques such as distillation and recrystallization may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-3-(trimethylstannyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halides or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the ester group.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Methyl 2-methyl-3-(trimethylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its effects on biological systems and potential use in medicinal chemistry.
Industrial Chemistry: Utilized in the production of various industrial chemicals and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with different reactivity.
Methyl butanoate: A simple ester with a fruity odor.
3-Methyl-2-butanone: A ketone with different functional groups and reactivity.
Uniqueness
Methyl 2-methyl-3-(trimethylstannyl)butanoate is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other esters and ketones. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
| 106119-83-9 | |
Formule moléculaire |
C9H20O2Sn |
Poids moléculaire |
278.96 g/mol |
Nom IUPAC |
methyl 2-methyl-3-trimethylstannylbutanoate |
InChI |
InChI=1S/C6H11O2.3CH3.Sn/c1-4-5(2)6(7)8-3;;;;/h4-5H,1-3H3;3*1H3; |
Clé InChI |
BNWDERSLIBIPLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)[Sn](C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


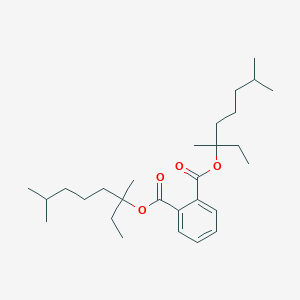
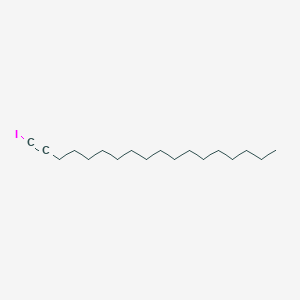
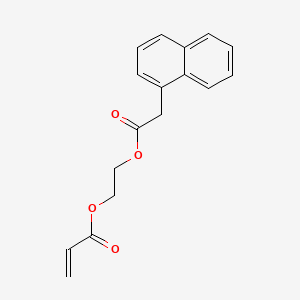



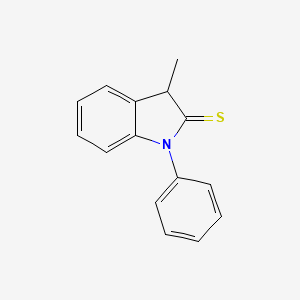
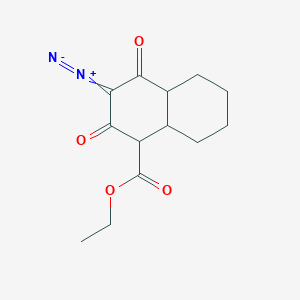
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)

